molecular formula C4H3AuNa2O4S B076480 Sodium aurothiomalate CAS No. 12244-57-4

Sodium aurothiomalate

Numéro de catalogue B076480
Numéro CAS: 12244-57-4
Poids moléculaire: 368.1 g/mol
Clé InChI: LTEMOXGFFHXNNS-UHFFFAOYSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sodium aurothiomalate is a disease-modifying antirheumatic drug (DMARD) used for the symptomatic treatment of arthritis . It is a gold compound known for its immunosuppressive anti-rheumatic effects . It is most effective in active progressive rheumatoid arthritis .


Synthesis Analysis

Sodium aurothiomalate was prepared by the reaction of gold (I) iodide with thiomalic acid and precipitation of the sodium salt from alkaline solution by the addition of ethanol .


Molecular Structure Analysis

The molecular formula of Sodium aurothiomalate is C4H3AuNa2O4S . The average molecular weight is 390.08 g/mol . The monoisotopic mass is 389.921234 Da .


Chemical Reactions Analysis

The precise mechanism of action is unknown. It is known that sodium aurothiomalate inhibits the synthesis of prostaglandins . The predominant action is a suppressive effect on the synovitis of active rheumatoid disease .


Physical And Chemical Properties Analysis

Sodium aurothiomalate is a white to yellowish-white powder . It is odorless and has a metallic taste . It is highly soluble in water and practically insoluble in ethanol and ether .

Applications De Recherche Scientifique

Treatment of Rheumatoid Arthritis

Sodium aurothiomalate is a gold compound that is used for its immunosuppressive anti-rheumatic effects . It is most effective in active progressive rheumatoid arthritis and of little or no value in the presence of extensive deformities or in the treatment of other forms of arthritis .

Management of Felty’s Syndrome

Felty’s syndrome, a complication of rheumatoid arthritis, can be managed with Sodium aurothiomalate . This syndrome is characterized by the triad of rheumatoid arthritis, neutropenia, and splenomegaly.

Management of Juvenile Rheumatoid Arthritis

Juvenile rheumatoid arthritis, a type of arthritis that causes joint inflammation and stiffness for more than six weeks in a child aged 16 or younger, can also be managed with Sodium aurothiomalate .

Management of Psoriatic Arthritis

Psoriatic arthritis, a form of arthritis that affects some people who have psoriasis, can be managed with Sodium aurothiomalate . The main symptoms are joint pain, stiffness, and swelling.

Potential Treatment for Leishmaniasis

Aurothiomalate-based drugs, such as Sodium aurothiomalate, could be effective against leishmaniasis . Leishmaniasis is a major public health problem worldwide in many parts of the world. Current anti-leishmanial drugs have only limited clinical efficacy .

Cytotoxic Effects on Parasites

Sodium aurothiomalate could have cytotoxic effects on parasites via thiomalate’s false substrate role in the citric acid cycle against malate .

Immunosuppressive and Anti-inflammatory Effects

Sodium aurothiomalate has immunosuppressive and anti-inflammatory effects . These effects could be beneficial in various inflammatory and autoimmune conditions.

Prostaglandin Production Inhibitory Effects

Sodium aurothiomalate inhibits the synthesis of prostaglandins . Prostaglandins are a group of lipids made at sites of tissue damage or infection that are involved in dealing with injury and illness. They control processes such as inflammation, blood flow, the formation of blood clots and the induction of labour .

Safety And Hazards

Sodium aurothiomalate may cause an allergic skin reaction . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn . Adequate ventilation should be ensured .

Orientations Futures

Aurothiomalate derivatives are useful for treating rheumatoid arthritis, but have emerged as a promising therapeutic candidate for leishmaniasis . Aurothiomalate-based drugs could be effective against leishmaniasis through two direct and indirect mechanisms . Future studies should evaluate Gold thiomalate against L. major in vitro and in vivo conditions .

Propriétés

IUPAC Name

disodium;gold(1+);2-sulfidobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4S.Au.2Na/c5-3(6)1-2(9)4(7)8;;;/h2,9H,1H2,(H,5,6)(H,7,8);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIHRIQNJCRFQX-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])[S-])C(=O)[O-].[Na+].[Na+].[Au+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3AuNa2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

39377-38-3 (di-hydrochloride salt, mono-hydrate)
Record name Gold sodium thiomalate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012244574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

390.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Very soluble in water; practically insoluble in alcohol, ether
Record name GOLD SODIUM THIOMALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7173
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The precise mechanism of action is unknown. It is known that sodium aurothiomalate inhibits the synthesis of prostaglandins. The predominant action appears to be a suppressive effect on the synovitis of active rheumatoid disease., ...The effects of aurothiomalate, on basal and forskolin-activated adenylyl cyclase activity in human total lymphocyte membranes and in membranes of T and B lymphocyte subsets /was studied/. The gold compounds inhibited adenylyl cyclase activity. This inhibitory effect required the presence of both the sulfhydryl ligands and aurous cation. Regulation of lymphocyte adenylyl cyclase by gold compounds represents a potential mode of action of these drugs in rheumatic disease., Transcription factor NF-kappaB controls the expression of a number of genes including those for cell adhesion molecules such as E-selectin, ICAM- 1 and VCAM- 1. These cell adhesion molecules are known to play important roles in a critical step of tumor metastasis; the arrest of tumor cells on the venous or capillary bed of the target organ. NF-kappaB is activated by extracellular signals such as those elicited by the proinflammatory cytokines, TNF and IL-1. ...The adhesion of tumor cells to IL-1 beta-treated HUVEC /human umbilical vein endothelial cells/ was inhibited by gold compounds such as aurothiomalate., Gold dermatosis is mediated, at least in part, by allergic mechanisms
Record name Sodium aurothiomalate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09276
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GOLD SODIUM THIOMALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7173
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Sodium aurothiomalate

Color/Form

White to yellowish-white powder; mixture of mono- and disodium salts

CAS RN

12244-57-4
Record name Gold sodium thiomalate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012244574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium aurothiomalate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09276
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sodium aurothiomalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GOLD SODIUM THIOMALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7173
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium aurothiomalate
Reactant of Route 2
Sodium aurothiomalate
Reactant of Route 3
Sodium aurothiomalate
Reactant of Route 4
Sodium aurothiomalate
Reactant of Route 5
Sodium aurothiomalate
Reactant of Route 6
Sodium aurothiomalate

Citations

For This Compound
4,210
Citations
A Taylor - 1982 - search.proquest.com
… in patients with rheumatoid arthritis treated with sodium aurothiomalate (Myochrysin). The … site of intramuscular injection but sodium aurothiomalate was completely absorbed. Excretion …
Number of citations: 1 search.proquest.com
D Lewis, HA Capell, CJ McNeil, MS Iqbal… - Annals of the …, 1983 - ard.bmj.com
Sixty-three patients with rheumatoid arthritis were randomly divided into 3 groups, and treated with either sodium aurothiomalate (Myocrisin), auranofin, or placebo. Gold levels in whole …
Number of citations: 45 ard.bmj.com
KJ Lawson, CJ Danpure, DA Fyfe - Biochemical Pharmacology, 1977 - Elsevier
… 2, together with the profile obtained when sodium aurothiomalate … of sodium aurothiomalate, agrees with the results obtained when rat serum was incubated with sodium aurothiomalate …
Number of citations: 41 www.sciencedirect.com
T Pullar, JA Hunter, HA Capell - Br Med J (Clin Res Ed), 1983 - bmj.com
… and intramuscular sodium aurothiomalate in 90 patients with active rheumatoid arthritis. After six months' treatment both sulphasalazine and sodium aurothiomalate had produced …
Number of citations: 213 www.bmj.com
D Lewis, HA Capell - Clinical rheumatology, 1984 - Springer
The therapeutic and toxic effects of the orally absorbed gold compound auranofin have been compared with placebo and parenterally administered sodium aurothiomalate (GST) in 90 …
Number of citations: 15 link.springer.com
JM Campbell, J Reglinski, WE Smith, D Porter… - Annals of the …, 1992 - ard.bmj.com
… (NSAIDs) and the other receiving sodium aurothiomalate (Myocrisin). The patients receiving … states than thepatients receiving sodium aurothiomalate. The study focuses on the hexose …
Number of citations: 12 ard.bmj.com
JD Jessop, RG Johns - Annals of the Rheumatic Diseases, 1973 - ncbi.nlm.nih.gov
… Lawrence(1961), using radioactive labelled sodium aurothiomalate, found no correlation be… patients receiving weekly and monthly injections of sodium aurothiomalate (Myocrisin), and …
Number of citations: 67 www.ncbi.nlm.nih.gov
M Harth, K Cousin, GA McCain - Immunopharmacology and …, 1988 - Taylor & Francis
We studied the effects of the gold compound sodium aurothionalate (SATM) on the responses of murine CTLL2 cells, and human T cells to Interleukin-2 (IL-2). SATM inhibited tritiated …
Number of citations: 10 www.tandfonline.com
SR Rudge, D Perrett, AJ Swannell - Annals of the rheumatic diseases, 1984 - ard.bmj.com
… rheumatoid arthritis receiving sodium aurothiomalate (Myocrisin). … dose of 20 mg sodium aurothiomalate, free thiomalate was … Jellum et al. suggested in 1977 that sodium aurothiomalate …
Number of citations: 13 ard.bmj.com
R Ayesh, SC Mitchell, RH Waring… - …, 1987 - academic.oup.com
The association between sulphoxidation capacity and sodium aurothiomalate toxicity was investigated in 65 patients undergoing treatment for rheumatoid arthritis. Of those showing side…
Number of citations: 42 academic.oup.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.